Cas no 2361682-07-5 (N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)

N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide structure
2361682-07-5 structure
Product name:N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
CAS No:2361682-07-5
MF:C25H27N3O3
MW:417.50018620491
CID:6031316
PubChem ID:145904304

N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2361682-07-5
    • N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
    • EN300-26606271
    • N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
    • Z3672065129
    • Inchi: 1S/C25H27N3O3/c1-2-22(29)27-15-13-25(14-16-27,19-9-5-3-6-10-19)24(31)26-20-17-23(30)28(18-20)21-11-7-4-8-12-21/h2-12,20H,1,13-18H2,(H,26,31)
    • InChI Key: MGLMZRDIWDAPRP-UHFFFAOYSA-N
    • SMILES: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)NC1CC(N(C2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 417.20524173g/mol
  • Monoisotopic Mass: 417.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69.7Ų

N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26606271-0.05g
N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
2361682-07-5 95.0%
0.05g
$246.0 2025-03-20

N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Related Literature

Additional information on N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Introduction to N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No: 2361682-07-5)

N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, identified by its CAS number 2361682-07-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a pyrrolidinone core and a piperidine moiety makes it a promising candidate for further investigation, particularly in the context of central nervous system (CNS) disorders and other therapeutic areas.

The compound's structure consists of several key functional groups that contribute to its pharmacological properties. The 5-Oxo-1-phenylpyrrolidin-3-yl moiety is particularly noteworthy, as it introduces a rigid heterocyclic ring system that can influence both the solubility and binding affinity of the molecule. Additionally, the 4-phenyl-1-prop-2-enoylpiperidine component adds another layer of complexity, potentially enhancing interactions with biological targets. These structural features make N-(5-Oxo-1-phenylpyrrolidin-3-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide a versatile scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel compounds that target neurological disorders. The pyrrolidinone and piperidine scaffolds are well-known for their ability to interact with various neurotransmitter receptors and enzymes. For instance, studies have shown that derivatives of these heterocycles can modulate the activity of serotonin receptors, which are implicated in conditions such as depression and anxiety. The compound in question may offer a new approach to treating these conditions by selectively targeting specific receptor subtypes.

The pharmacological profile of N-(5-Oxo-1-\(phenyl\)pyrrolidin\(-3\)-yl\))-\(4\)-\(phenyl\)-1-\(prop\)-2-\()piperidine\(-4\)-carboxamide (\(CAS\) no. \(2361682\)-\(07\)-5) has been the subject of several preliminary studies. These investigations have revealed promising results regarding its potential as an active pharmaceutical ingredient (API). The compound exhibits favorable pharmacokinetic properties, including adequate solubility and metabolic stability, which are crucial for its development into a marketable drug. Furthermore, preliminary toxicity studies suggest that it is well-tolerated at relevant doses, raising hopes for its future clinical application.

The synthesis of N-(5-Oxo-1-\(< strong=phenyl\)pyrrolidin\(-3\)-yl\))-\(< strong=4\)- \(\(phenyl\) \)\( - 1 \)\( - \(\(prop\) \) \(- 2 \)\( - enoyl\) piperidine\(- 4 \)\( - carboxamide\) (\(CAS\) no. \(2361682 \)\( - 07 \)\( - 5\)) involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the pyrrolidinone ring through cyclization reactions, followed by functional group transformations to introduce the propenoyl and piperidine moieties. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity. The final product is obtained through purification methods such as column chromatography or recrystallization, ensuring that it meets the stringent requirements for pharmaceutical use.

The biological activity of N-(< strong=5-Oxo \( - 1 \)\( - phenyl\)pyrrolidin\( - 3 \)-yl\) )-\(< strong=4-)- \( - phenyl\) \( - 1 \)\( - prop\( - 2\)- \(enoyl\) piperidine\( - 4-)carboxamide (\(CAS\) no. \(2361682 \)\( - 07 \)\( - 5\)) has been evaluated in various in vitro and in vivo models. Initial studies have demonstrated its ability to interact with specific biological targets, including enzymes and receptors relevant to neurological disorders. For example, it has shown binding affinity to serotonin reuptake inhibitors (SRIs), which are commonly used to treat depression and anxiety disorders. This suggests that the compound may have therapeutic potential in these areas.

The development of N-(< strong=5-Oxo \( - 1 \ - phenyl )pyrrolidin\( - 3 \ )- yl) )-\( strong=4-)- phenyl )\( - 1 \ )prop\( - 2 \ enoyl )piperidine\( - 4-)carboxamide (\( CAS )no. \(2361682 \ ) - 07 \ ) - 5 ) is part of a broader effort to discover novel treatments for CNS disorders. Researchers are increasingly focused on developing drugs that can modulate neurotransmitter systems without causing significant side effects. The unique structure of this compound makes it an attractive candidate for further investigation, as it may offer a balance between efficacy and safety.

In conclusion, N-(< strong=5-Oxo \( - 1 \ - phenyl )pyrrolidin\( - 3 \ )- yl) )-\( strong=4-)- phenyl )\( - 1 \ )prop\( - 2 \ enoyl )piperidine\( - 4-)carboxamide (\( CAS )no. \(2361682 \ ) - 07 \ ) - 5 ) represents a promising lead in the search for new treatments for neurological disorders. Its unique structural features, favorable pharmacokinetic properties, and preliminary biological activity make it a valuable compound for further research. As investigations continue, this molecule may pave the way for innovative therapeutic strategies in the field of CNS medicine.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.